

Synthesis pathway of Amphenone B

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Compound of Interest

Compound Name: **Amphenone B**

Cat. No.: **B1215182**

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An In-depth Technical Guide to the Synthesis of **Amphenone B**

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, chemically identified as 3,3-bis(p-aminophenyl)butan-2-one, is a notable compound in medicinal chemistry, primarily recognized for its role as an inhibitor of steroid and thyroid hormone biosynthesis. Its synthesis is of significant interest due to an unexpected molecular rearrangement that occurs during its formation. This technical guide provides a comprehensive overview of the synthesis of **Amphenone B**, detailing the experimental protocols, and presenting relevant data in a structured format for clarity and comparative analysis. The synthesis pathway and related experimental workflows are visualized through diagrams to facilitate a deeper understanding of the process.

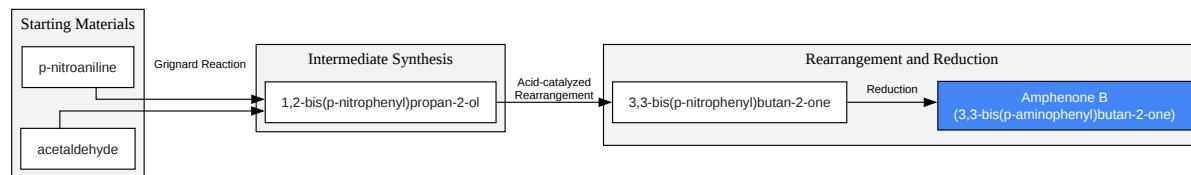
Introduction

Amphenone B was first synthesized in 1950 and was initially believed to be 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. However, subsequent research in 1957 revealed that the synthesis involved a molecular rearrangement, leading to the correct structure of 3,3-bis(p-aminophenyl)butan-2-one. This discovery underscored the importance of thorough structural elucidation in chemical synthesis. **Amphenone B** has been utilized as a research tool to study the adrenal glands and corticosteroid production. Although never marketed, its investigation paved the way for the development of other adrenal steroidogenesis inhibitors, such as Metyrapone and Aminoglutethimide.

Synthesis Pathway

The synthesis of **Amphenone B** is achieved through a multi-step process. A common pathway involves the reaction of 1,2-bis(p-nitrophenyl)propan-2-ol with a dehydrating agent, followed by reduction of the resulting nitro compound. The key step in this synthesis is a pinacol-type rearrangement.

Below is a diagram illustrating the overall synthesis pathway:



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Caption: Overall synthesis pathway of **Amphenone B** from p-nitroaniline and acetaldehyde.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of **Amphenone B**.

Synthesis of 1,2-bis(p-nitrophenyl)propan-2-ol

This step involves the formation of a Grignard reagent from p-bromo-nitrobenzene, which then reacts with methyl acetate to yield the tertiary alcohol.

Protocol:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a

small crystal of iodine to activate the magnesium.

- Slowly add a solution of p-bromo-nitrobenzene in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming. Maintain a steady reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ester: Cool the Grignard reagent to 0°C in an ice bath.
- Add a solution of methyl acetate in anhydrous diethyl ether dropwise with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute sulfuric acid.
- Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed by water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 1,2-bis(p-nitrophenyl)propan-2-ol. The product can be purified by recrystallization from ethanol.

Rearrangement to 3,3-bis(p-nitrophenyl)butan-2-one

This crucial step involves the acid-catalyzed pinacol-type rearrangement of the tertiary alcohol.

Protocol:

- Dissolve the purified 1,2-bis(p-nitrophenyl)propan-2-ol in a mixture of acetic acid and concentrated sulfuric acid.
- Heat the reaction mixture under reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After cooling, pour the reaction mixture into a large volume of ice-water.
- The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
- The crude 3,3-bis(p-nitrophenyl)butan-2-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reduction to Amphenone B (3,3-bis(p-aminophenyl)butan-2-one)

The final step is the reduction of the nitro groups to amino groups.

Protocol:

- In a round-bottom flask, suspend 3,3-bis(p-nitrophenyl)butan-2-one in ethanol.
- Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- For SnCl₂/HCl reduction: Heat the mixture under reflux until the reaction is complete (monitored by TLC).
- For Catalytic Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.
- Work-up (SnCl₂/HCl): Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield **Amphenone B**.
- Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give **Amphenone B**.

- The crude product can be purified by recrystallization from ethanol or by column chromatography.

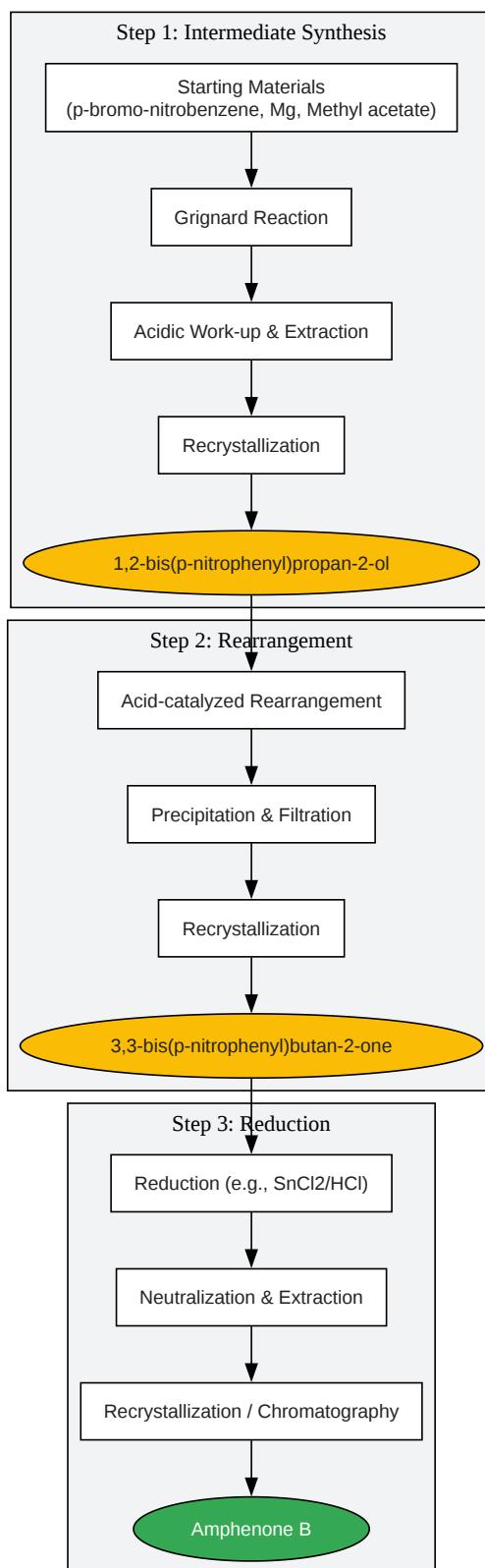
Data Presentation

The following table summarizes typical quantitative data for the synthesis of **Amphenone B**. Please note that these values can vary depending on the specific reaction conditions and scale.

Step	Reactant(s)	Reagent(s)	Solvent(s)	Typical Yield (%)	Melting Point (°C)
Intermediate 1 Synthesis	p-bromo-nitrobenzene, Methyl acetate	Mg, I ₂	Diethyl ether	60-70	118-120
Rearrangement	1,2-bis(p-nitrophenyl)propan-2-ol	H ₂ SO ₄ , Acetic acid	Acetic acid	75-85	145-147
Reduction to Amphenone B	3,3-bis(p-nitrophenyl)butan-2-one	SnCl ₂ ·2H ₂ O, HCl or H ₂ , Pd/C	Ethanol	80-90	188-190

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of **Amphenone B**.

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Caption: Step-by-step experimental workflow for the synthesis of **Amphenone B**.

Conclusion

The synthesis of **Amphenone B** is a classic example of a reaction involving a molecular rearrangement, providing valuable insights into reaction mechanisms in organic chemistry. The protocols detailed in this guide offer a comprehensive framework for the laboratory preparation of this biologically active molecule. The structured presentation of data and visual workflows are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and potential application of this synthesis. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the ongoing exploration of **Amphenone B** and its analogs.

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